molecular formula C17H26N6O15P2 B12790690 N-AcGlucoseaminediPO4AzddU CAS No. 132278-29-6

N-AcGlucoseaminediPO4AzddU

Cat. No.: B12790690
CAS No.: 132278-29-6
M. Wt: 616.4 g/mol
InChI Key: OQFHESRQKSRPCZ-RPFYLOLLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-AcGlucoseaminediPO4AzddU is a complex organic compound that plays a significant role in various biological and chemical processes. It is a derivative of N-acetylglucosamine, a monosaccharide that is a key component of many polysaccharides and glycoproteins. This compound is known for its unique structural properties and its involvement in numerous biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-AcGlucoseaminediPO4AzddU typically involves multiple steps, starting from the basic monosaccharide glucose. The process includes acetylation, phosphorylation, and azidation reactions. The acetylation step involves the introduction of an acetyl group to the amino group of glucosamine, forming N-acetylglucosamine. This is followed by phosphorylation, where phosphate groups are added to specific hydroxyl groups on the sugar molecule. Finally, azidation introduces an azido group to the compound, completing the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound often employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to produce the compound in large quantities. The fermentation process is optimized for high yield and purity, and the product is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-AcGlucoseaminediPO4AzddU undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield N-acetylglucosamine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

N-AcGlucoseaminediPO4AzddU has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in cellular processes, including cell signaling and metabolism.

    Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives

Mechanism of Action

The mechanism of action of N-AcGlucoseaminediPO4AzddU involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in glycoprotein metabolism, influencing the synthesis and degradation of glycosaminoglycans. These interactions play a crucial role in maintaining the structural integrity of connective tissues and regulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-AcGlucoseaminediPO4AzddU include:

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of phosphate and azido groups enhances its reactivity and potential for use in various applications, setting it apart from other similar compounds .

Properties

CAS No.

132278-29-6

Molecular Formula

C17H26N6O15P2

Molecular Weight

616.4 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H26N6O15P2/c1-7(25)19-13-15(28)14(27)9(5-24)36-16(13)37-40(32,33)38-39(30,31)34-6-10-8(21-22-18)4-12(35-10)23-3-2-11(26)20-17(23)29/h2-3,8-10,12-16,24,27-28H,4-6H2,1H3,(H,19,25)(H,30,31)(H,32,33)(H,20,26,29)/t8-,9+,10+,12+,13+,14+,15+,16+/m0/s1

InChI Key

OQFHESRQKSRPCZ-RPFYLOLLSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=O)NC3=O)N=[N+]=[N-])CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=CC(=O)NC3=O)N=[N+]=[N-])CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.